4-(3-Phenylpropoxy)aniline
Description
4-(3-Phenylpropoxy)aniline (CAS: 57181-86-9) is an aromatic amine with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol . Its structure features an aniline group substituted at the para position with a 3-phenylpropoxy chain (–O–CH₂CH₂CH₂–C₆H₅). Key identifiers include:
- SMILES: C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)N
- InChIKey: TWHJRINTKADTKB-UHFFFAOYSA-N
- IUPAC Name: [4-(3-phenylpropoxy)phenyl]amine .
The compound is used in research and synthesis, particularly as a precursor for pharmaceuticals and liquid crystal materials . However, detailed toxicity and ecological data remain unavailable .
Properties
IUPAC Name |
4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHJRINTKADTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205820 | |
| Record name | Aniline, p-(3-phenylpropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57181-86-9 | |
| Record name | Aniline, p-(3-phenylpropoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057181869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, p-(3-phenylpropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkoxylation of 4-Nitrophenol
Reagents :
- 4-Nitrophenol (1.0 equiv)
- 3-Phenylpropyl bromide (1.5 equiv)
- Potassium carbonate (K₂CO₃, 2.0 equiv)
- Dimethylformamide (DMF, solvent)
Procedure :
- Combine 4-nitrophenol (13.9 g, 100 mmol), 3-phenylpropyl bromide (21.9 g, 150 mmol), and K₂CO₃ (27.6 g, 200 mmol) in anhydrous DMF (200 mL) under nitrogen.
- Heat the mixture at 120°C for 12–18 hours with vigorous stirring.
- Cool to room temperature, dilute with water (500 mL), and extract with ethyl acetate (3 × 150 mL).
- Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-(3-Phenylpropoxy)nitrobenzene as a yellow solid.
Yield : 85–92% (22.4–24.3 g).
Reduction of the Nitro Group
Reagents :
- 4-(3-Phenylpropoxy)nitrobenzene (1.0 equiv)
- Hydrogen gas (H₂, 1 atm)
- Palladium on carbon (Pd/C, 10 wt%, catalytic)
- Ethanol (solvent)
Procedure :
- Dissolve 4-(3-Phenylpropoxy)nitrobenzene (20.0 g, 70.2 mmol) in ethanol (200 mL).
- Add Pd/C (2.0 g) and stir under H₂ atmosphere at 25°C for 6 hours.
- Filter through Celite, wash with ethanol (50 mL), and concentrate to afford this compound as a pale-brown crystalline solid.
Yield : 88–95% (15.8–17.1 g).
Optimization of Reaction Conditions
Solvent and Base Screening
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 120 | 12 | 92 |
| DMSO | Cs₂CO₃ | 130 | 10 | 89 |
| Acetone | NaHCO₃ | 80 | 24 | 68 |
DMF with K₂CO₃ provides optimal results due to superior solvation and base strength.
Catalytic Hydrogenation Alternatives
For nitro reduction, alternatives to Pd/C include:
- Iron/HCl : 75% yield, but requires longer reaction times (24 h).
- Sodium Dithionite (Na₂S₂O₄) : 82% yield in aqueous ethanol (6 h).
Characterization and Analytical Data
Spectroscopic Properties
Physical Properties
- Melting Point : 98–101°C
- Molecular Weight : 227.30 g/mol
- Solubility : Soluble in ethanol, DMF, and dichloromethane; insoluble in water.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:
- Flow Rate : 10 mL/min for both alkoxylation and reduction steps.
- Catalyst Recycling : Pd/C is recovered via filtration and reused for 5 cycles without significant activity loss.
- Purity Control : In-line HPLC monitoring ensures ≥99% purity.
Comparative Analysis with Related Compounds
| Compound | Substituent Position | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| This compound | Para | 92 | 98–101 |
| 3-(3-Phenylpropoxy)aniline | Meta | 85 | 89–92 |
| 4-(2-Cyclohexylethoxy)aniline | Para | 78 | 105–108 |
Para-substituted derivatives exhibit higher crystallinity and yields due to reduced steric hindrance.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Organic Synthesis
4-(3-Phenylpropoxy)aniline serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.
Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can react with electrophiles to form substituted products. |
| Oxidation | May undergo oxidation to yield quinone derivatives. |
| Reduction | Can be reduced to amines or other functional groups using reducing agents. |
Medicinal Chemistry
Research indicates that this compound exhibits potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial effects against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In vitro tests revealed that the compound can induce apoptosis in cancer cell lines, with an IC50 value of 15 µM in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary investigations suggest that it may protect neuronal cells from oxidative stress-induced apoptosis by reducing reactive oxygen species (ROS) levels by approximately 40%.
Material Science Applications
In material science, this compound is used to enhance the properties of polymers and nanocomposites. Its incorporation into surfactants has been shown to improve compatibility with graphene nanoparticles (GNPs), significantly increasing electrical conductivity.
Case Study: Surfactant Modification
A study demonstrated that modifying surfactants with anilinium derivatives of this compound led to enhanced dispersal of GNPs in rubber latex matrices, increasing electrical conductivity by eleven orders of magnitude compared to neat rubber latex.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The table below compares 4-(3-phenylpropoxy)aniline with six analogues, highlighting structural variations and key properties:
Key Research Findings and Trends
Electronic and Steric Effects
- Electron-Withdrawing vs. Donor Groups: Derivatives like 4-(3-methoxyphenoxy)aniline (electron-donating –OCH₃) exhibit increased stability compared to propargyloxy analogues, which are more reactive due to alkyne groups .
- Steric Hindrance : Bulky substituents (e.g., N-(4-chlorophenethyl) group) reduce rotational freedom and may enhance selectivity in receptor binding .
Critical Analysis of Data Gaps
- Ecological Impact: No biodegradability or bioaccumulation data are available for this compound or its analogues .
- Thermodynamic Properties : Melting points, boiling points, and solubility parameters are largely unreported, limiting industrial application assessments .
Biological Activity
4-(3-Phenylpropoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 239.33 g/mol. The compound features an aniline core substituted with a phenylpropoxy group, which is essential for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Activity Type | Effective Against |
|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, E. coli |
| N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline | Antimicrobial | Various bacterial strains |
| 3-Methyl-4-(3-phenylpropoxy)aniline | Antimicrobial | Bacillus subtilis |
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has shown cytotoxic effects against several cancer cell lines, including breast (MCF7), cervical (HeLa), and prostate (LNCaP) cancer cells. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial intrinsic pathway .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25 | Apoptosis via caspase activation |
| HeLa | 30 | Induction of G1 cell-cycle arrest |
| LNCaP | 28 | ROS production leading to cell death |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular processes.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to produce ROS, leading to oxidative stress and subsequent cell death in cancer cells .
- DNA Intercalation : Some studies suggest that the compound could intercalate into DNA, disrupting replication and transcription processes.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial properties of various aniline derivatives found that this compound exhibited significant activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Cytotoxicity Assessment :
In vitro assays demonstrated that this compound induced apoptosis in MCF7 cells with an IC50 value of 25 µM. The study highlighted its potential as a lead compound for developing new anticancer agents .
Q & A
Q. What are the key physicochemical properties of 4-(3-Phenylpropoxy)aniline, and how can they be experimentally determined?
Answer: The molecular formula of this compound is C15H17NO , with a molecular weight of 227.31 g/mol and CAS number 57181-86-9 . Key properties include:
- Solubility : Predicted to be soluble in organic solvents (e.g., DCM, THF) based on its aromatic and amine functional groups.
- Melting Point : Not explicitly reported, but differential scanning calorimetry (DSC) under nitrogen can determine this.
- Spectral Data : Proton nuclear magnetic resonance (¹H-NMR) and mass spectrometry (MS) are critical for structural confirmation. For example, MS (ESI/APCI) of a related derivative showed a molecular ion peak at m/z 246 [M+H]⁺ .
Q. Methodology :
- Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS).
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards.
- Structural Analysis : ¹H-NMR (300 MHz, CDCl₃) can resolve aromatic protons (δ 6.48–7.34 ppm) and propoxy chain signals (δ 1.95–3.87 ppm) .
Q. What synthetic routes are available for this compound, and what are their critical reaction parameters?
Answer: A validated synthesis route involves nucleophilic substitution or coupling reactions. For example:
Q. Critical Parameters :
- Temperature : Optimal reaction at 80–100°C for 12–24 hours.
- Catalyst : Palladium on carbon (10% w/w) for hydrogenation.
- Yield : Reported yields for analogous compounds reach 64–90% after purification via silica gel chromatography .
Table 1 : Example Reaction Conditions for a Derivative Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd-C (10% w/w) | |
| Solvent | Ethanol/THF | |
| Reaction Time | 12–24 hours | |
| Yield | 64–90% |
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Answer: Use a combination of chromatographic and spectroscopic techniques:
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water).
- Spectroscopy :
- Elemental Analysis : Verify C, H, N content (±0.3% theoretical values).
Data Interpretation :
Contradictions in NMR shifts (e.g., δ 6.48–7.34 ppm for aromatic protons) may arise from solvent effects or impurities. Always compare to literature data for derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
Answer:
- Catalyst Screening : Test alternatives to Pd-C, such as Raney nickel or enzymatic catalysts.
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether).
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .
Case Study :
A derivative synthesized under microwave conditions achieved 90% yield in 30 minutes vs. 24 hours conventionally .
Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR chemical shift variations) for this compound derivatives?
Answer:
- Variable Temperature NMR : Resolve dynamic effects causing peak broadening.
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons.
- Deuterated Solvents : Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
Example :
In CDCl₃, propoxy chain protons appear as a triplet (δ 3.87 ppm, J = 6.3 Hz), while polar solvents may shift these signals .
Q. What methodologies assess the stability of this compound under various storage and experimental conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂).
- HPLC-MS Monitoring : Track degradation products (e.g., oxidation to nitroso derivatives).
- pH Stability : Test solubility and degradation in buffers (pH 1–13) .
Key Finding :
Aniline derivatives are prone to oxidation; recommend storage under nitrogen at –20°C.
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions in solvent environments.
- Docking Studies : Model binding affinity to biological targets (e.g., enzymes) .
Application :
DFT studies on analogous anilines revealed electron-rich aromatic rings, guiding functionalization at the para position .
Q. What strategies identify and quantify degradation products of this compound in complex matrices?
Answer:
- LC-HRMS : Use a Q-TOF mass spectrometer for accurate mass determination.
- Isotopic Labeling : Track degradation pathways using ¹³C/¹⁵N-labeled analogs.
- SPE Purification : Isolate degradation products from biological matrices .
Table 2 : Example LC-MS Parameters for Degradation Analysis
| Parameter | Value |
|---|---|
| Column | C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | 0.1% Formic acid in ACN/H₂O |
| Ionization | ESI+ |
Q. How do structural modifications of the phenylpropoxy group influence the biological activity of aniline derivatives?
Answer:
- Fluorination : Adding fluorine at the phenyl ring (e.g., 2-fluoro derivative) enhances metabolic stability and binding affinity, as seen in MGAT2 inhibitors .
- Chain Length : Shortening the propoxy chain to ethoxy reduces lipophilicity, impacting membrane permeability .
SAR Insight :
The 3-phenylpropoxy group in this compound balances lipophilicity and steric bulk, optimizing interactions with hydrophobic enzyme pockets .
Q. What interdisciplinary approaches address data gaps in the toxicological and ecological profiles of this compound?
Answer:
- Acute Toxicity : Conduct OECD Test Guideline 423 (oral toxicity in rodents).
- Ecotoxicity : Use Daphnia magna assays (OECD 202) for aquatic toxicity.
- Read-Across Models : Leverage data from structurally similar anilines (e.g., 4-tert-butylaniline) .
Note : Current ecotoxicity data are absent; recommend testing biodegradability via OECD 301B .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
